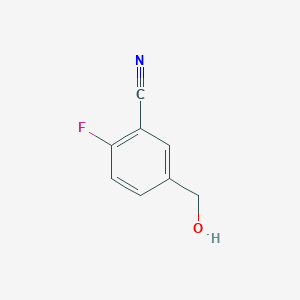

2-氟-5-(羟甲基)苯甲腈

描述

The compound "2-Fluoro-5-(hydroxymethyl)benzonitrile" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated benzonitriles and their derivatives, which can provide insights into the chemical behavior and properties that might be relevant to the compound . Fluorinated benzonitriles are a class of compounds that have found applications in various fields, including medicinal chemistry and materials science due to their unique electronic properties and reactivity .

Synthesis Analysis

The synthesis of fluorinated benzonitriles and their derivatives can involve several different chemical reactions. For instance, 5-fluorosalicylic acid was prepared from 2-chloro-benzonitrile through a multi-step process involving nitration, reduction, an improved Schiemann reaction, and hydrolyzation with NaOH . Similarly, the synthesis of other fluorinated compounds, such as the ESIPT fluorophores, involved Sonogashira-coupling reactions, which are commonly used to form carbon-carbon bonds between an alkyne and an aryl halide . These methods could potentially be adapted for the synthesis of "2-Fluoro-5-(hydroxymethyl)benzonitrile" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated benzonitriles is characterized by the presence of a fluorine atom and a nitrile group attached to a benzene ring. The electronic effects of these substituents can significantly influence the molecule's reactivity and properties. For example, the introduction of a fluorine atom can affect the electron distribution within the molecule, as seen in the study of ESIPT fluorophores, where the electronic structure was systematically tuned through various substitutions . Theoretical calculations and crystal analysis can provide detailed information about the molecular orbitals and hydrogen bonding within these molecules.

Chemical Reactions Analysis

Fluorinated benzonitriles can undergo various chemical reactions, including hydroxylation, which has been studied in the context of radiation-induced homolytic aromatic substitution. The presence of electron-withdrawing or electron-donating substituents can influence the distribution of hydroxylated products . Additionally, the interaction of fluorinated compounds with metal ions can lead to changes in their photophysical properties, as demonstrated by the fluorescence "Turn-off" sensing of Fe(III) ions by 5-hydroxy benzo[g]indoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzonitriles are influenced by their molecular structure. For example, the presence of a fluorine atom can increase the compound's lipophilicity and stability, making it more suitable for applications in drug development . The liquid-crystal transition temperatures of fluoro-substituted benzonitriles have been found to be higher than those of non-laterally substituted analogues, indicating the impact of fluorine substitution on the thermal properties of these compounds . Additionally, the photophysical properties of ESIPT fluorophores, such as their emission behavior in different media, are directly related to the strength of intramolecular hydrogen bonds and the energy gap between molecular orbitals .

科学研究应用

化学合成和流动碘化

2-氟-5-(羟甲基)苯甲腈在化学合成中被使用,特别是在流动碘化过程中。(Dunn et al., 2018)的一项研究概述了相关苯甲腈化合物的碘化通过C-H锂化,强调了这类化合物在有机金属化学中的重要性。

氟化合物的制备

氟化合物的制备,包括5-氟水杨酸,是另一个应用。(Shen Li-tao, 2010)描述了从2-氯苯甲腈开始的过程,展示了类似苯甲腈在制备氟化衍生物中的作用。

神经影像学和放射配体

在神经影像学中,2-氟-5-(羟甲基)苯甲腈的衍生物被用作放射配体。一项由(Siméon et al., 2007)进行的研究描述了合成这种化合物用于成像猴脑代谢型谷氨酸亚型-5受体,展示了其在先进成像技术中的应用。

药理学中的受体拮抗剂

这些化合物在药理学中的受体拮抗剂的开发中也具有重要意义。(Tehrani et al., 2005)的研究确定了使用苯甲腈衍生物制备有效和选择性的代谷氨酸亚型5受体拮抗剂,强调了其在药物学中的相关性。

分子结构和光谱学研究

苯甲腈化合物的分子结构和振动光谱研究为了解它们的化学性质提供了见解。(Sundaraganesan et al., 2009)对类似化合物进行了量子力学计算,有助于理解它们在各种化学反应中的行为。

抗抑郁药物的合成

在抗抑郁药物的合成中,与2-氟-5-(羟甲基)苯甲腈相关的化合物发挥着关键作用。(Zhang Dao-zhen, 2010)详细介绍了西酞普兰的杂质的合成,展示了该化合物在制药制造中的重要性。

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

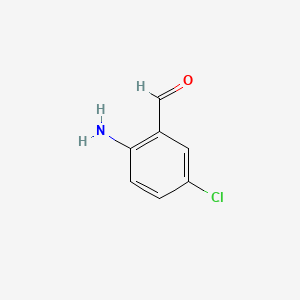

IUPAC Name |

2-fluoro-5-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVBMNHJMJKTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378783 | |

| Record name | 2-fluoro-5-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(hydroxymethyl)benzonitrile | |

CAS RN |

227609-85-0 | |

| Record name | 2-fluoro-5-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)